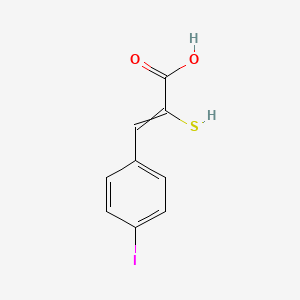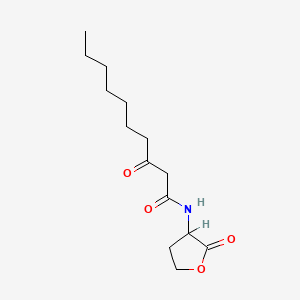
2,4,6-Trifluorostyrene
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
This compound is a monomer used in the preparation of polymers , but its specific biological targets, if any, remain unknown
Mode of Action
As a monomer, it may interact with other compounds to form polymers
Biochemical Pathways
As a monomer, it is primarily used in the synthesis of polymers
Pharmacokinetics
As a monomer, it is primarily used in the synthesis of polymers , and its bioavailability in this context is not well-understood
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,4,6-trifluorobenzaldehyde with a suitable vinylating agent under specific conditions . Another method involves the use of Grignard reagents and tetrafluoroethylene in the presence of a solvent .
Industrial Production Methods
Industrial production of 2,4,6-Trifluorostyrene often involves continuous processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trifluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Polymerization: This compound can undergo polymerization to form polytrifluorostyrene, which has unique properties and applications.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions can be used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are used.
Polymerization: Initiators like radical initiators or catalysts are employed.
Major Products
Substitution Reactions: Products include various substituted styrenes with different functional groups.
Polymerization: The major product is polytrifluorostyrene, which has applications in ion-exchange materials and other advanced materials.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trifluorostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential in drug development and other medical applications.
Industry: It is used in the production of advanced materials, including ion-exchange membranes and other specialized polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Trifluorostyrene
- 2,4,5-Trifluorostyrene
- 2,4,6-Tribromostyrene
Uniqueness
2,4,6-Trifluorostyrene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which imparts distinct physical and chemical properties. This positioning allows for unique reactivity patterns and makes it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-ethenyl-1,3,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQWFNVNWSYDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate](/img/structure/B3039168.png)





![N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B3039177.png)



![6-[4-(Dimethylamino)phenacyl]phenanthridine](/img/structure/B3039183.png)


